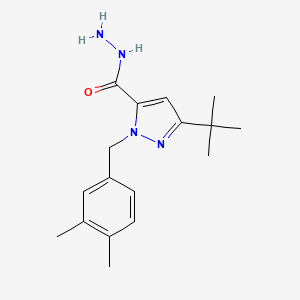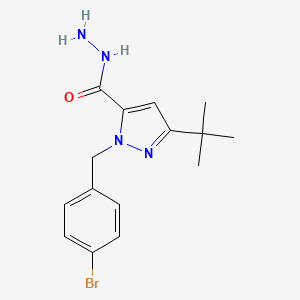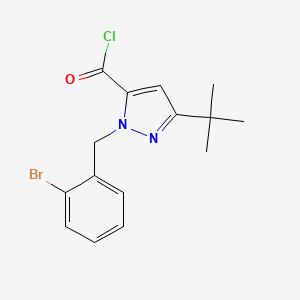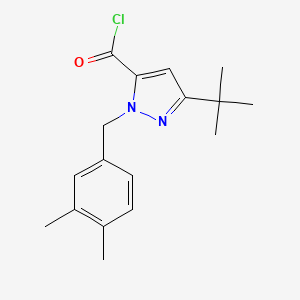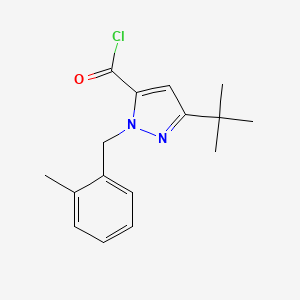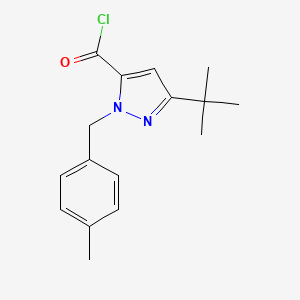
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (hereafter referred to as 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride) is a synthetic organic compound with a molecular weight of 253.7 g/mol. It is a colorless solid that is soluble in ether, acetone, and dichloromethane. 5-t-Butyl-2-(4-methyl-benzyl)-2H-pyrazole-3-carbonyl chloride is used in a variety of scientific research applications, including organic synthesis and biochemistry. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis: Suzuki–Miyaura Coupling
The compound is potentially useful in the field of organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. The compound’s structure suggests that it could act as an electrophilic fragment in oxidative addition, where a palladium catalyst would facilitate the bond formation .
Medicinal Chemistry: Drug Precursor
Due to its structural features, MFCD34168837 could serve as a precursor for synthesizing pharmacologically important species. Its benzylic position and the presence of a pyrazole ring make it a candidate for creating molecules with an α-aryl heterocyclic framework, which is common in many drug molecules .
Material Science: Polymer Research
In material science, particularly in polymer research, this compound could be used to modify the properties of polymers. Its reactive chloride could allow it to be incorporated into polymer chains, potentially altering the material’s characteristics such as durability, flexibility, and resistance to chemicals .
Environmental Science: Marine Pollutant Analysis
Given its potential stability and reactivity, MFCD34168837 could be used in environmental science to study marine pollutants. It could act as a tracer or reactant in understanding the degradation processes of organic compounds in marine environments .
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[(4-methylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-11-5-7-12(8-6-11)10-19-13(15(17)20)9-14(18-19)16(2,3)4/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZDIZVZVSZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




